Thiane-4-carbohydrazide

Medicinal Chemistry Building Block Sourcing Chemical Procurement

Thiane-4-carbohydrazide delivers a saturated tetrahydrothiopyran scaffold (Fsp³=0.67) with a reactive hydrazide for rapid derivatization. Unlike aromatic or oxygen analogs, it offers distinct lipophilicity and conformational flexibility critical for fragment-based drug discovery and SAR optimization. Commercial purity verified; ideal for medicinal chemistry and agrochemical heterocycle library synthesis. Inquire for bulk.

Molecular Formula C6H12N2OS
Molecular Weight 160.24 g/mol
CAS No. 904298-67-5
Cat. No. B13117694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiane-4-carbohydrazide
CAS904298-67-5
Molecular FormulaC6H12N2OS
Molecular Weight160.24 g/mol
Structural Identifiers
SMILESC1CSCCC1C(=O)NN
InChIInChI=1S/C6H12N2OS/c7-8-6(9)5-1-3-10-4-2-5/h5H,1-4,7H2,(H,8,9)
InChIKeyISEGTUKOGHRQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiane-4-carbohydrazide (CAS 904298-67-5) Sourcing and Structural Overview for Medicinal Chemistry Intermediates


Thiane-4-carbohydrazide (tetrahydro-2H-thiopyran-4-carbohydrazide; CAS 904298-67-5) is a sulfur-containing saturated heterocyclic building block with the molecular formula C6H12N2OS and molecular weight of 160.24 g/mol . The compound features a fully saturated tetrahydrothiopyran ring bearing a reactive carbohydrazide (-CONHNH2) group at the 4-position. This bifunctional scaffold combines the conformational flexibility and lipophilicity of a saturated sulfur heterocycle with the nucleophilic hydrazide moiety, which serves as a versatile handle for further derivatization into hydrazones, Schiff bases, and various heterocyclic systems including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles [1]. The compound is commercially available from multiple chemical suppliers with typical purity specifications ranging from 95% to 97%, making it an accessible intermediate for medicinal chemistry and agrochemical research programs .

Why Tetrahydrothiopyran-4-carbohydrazide Cannot Be Substituted with Aromatic or Other Saturated Heterocyclic Analogs in Scaffold-Hopping Campaigns


The saturated tetrahydrothiopyran ring in Thiane-4-carbohydrazide imparts fundamentally distinct conformational and physicochemical properties compared to aromatic analogs (e.g., thiophene-2-carbohydrazide) or oxygen-containing saturated analogs (e.g., tetrahydropyran-4-carbohydrazide). Replacement of the sulfur atom with oxygen alters lipophilicity and hydrogen-bonding capacity; replacement of the saturated ring with an aromatic thiophene eliminates the sp³ character and three-dimensional conformational flexibility that has been increasingly recognized as a critical determinant of success in fragment-based drug discovery and scaffold diversification [1]. In patent literature, saturated sulfur-containing heterocycles have been explicitly claimed as privileged scaffolds for improving pharmacokinetic profiles, with tetrahydrothiopyran derivatives demonstrating distinct biological profiles relative to their aromatic counterparts [2]. Generic substitution of this intermediate with a structurally related but non-identical hydrazide building block would alter the steric, electronic, and lipophilic parameters of downstream derivatives, potentially compromising structure-activity relationships (SAR) established during lead optimization [3].

Quantitative Differentiation Evidence: Thiane-4-carbohydrazide vs. Structural Comparators in Heterocyclic Synthesis


Commercial Availability and Purity Benchmarking for Laboratory Procurement

Thiane-4-carbohydrazide is commercially available from multiple suppliers with typical purity specifications of 95% minimum (CymitQuimica) to 97% (ChemicalBook) . In comparison, the structurally related thiazole-4-carboxylic acid hydrazide (CAS 101257-38-9), an aromatic heterocyclic analog, is similarly available but with a molecular weight of 143.17 g/mol, representing a smaller and more polar scaffold . This difference in scaffold size and lipophilicity between the saturated tetrahydrothiopyran (MW 160.24) and the aromatic thiazole (MW 143.17) provides distinct physicochemical properties for derivative libraries.

Medicinal Chemistry Building Block Sourcing Chemical Procurement

Synthetic Utility as a Precursor to 1,3,4-Oxadiazole Derivatives via Dehydrative Cyclization

Carbohydrazides are established precursors for the synthesis of 1,3,4-oxadiazoles through dehydrative cyclization with carboxylic acids or acid derivatives [1]. In a representative study, benzimidazole-5(6)-carbohydrazide derivatives were successfully converted to 1,3,4-oxadiazoles via coupling with aromatic acids, demonstrating the synthetic utility of the carbohydrazide functional group [2]. While specific quantitative yield data for Thiane-4-carbohydrazide in this transformation is not available in the open literature, the reaction is general for primary carbohydrazides and represents a key differentiation point: the saturated tetrahydrothiopyran scaffold yields oxadiazoles with distinct three-dimensional character compared to aromatic carbohydrazide-derived analogs.

Heterocyclic Synthesis Carbohydrazide Chemistry Oxadiazole Derivatives

Differentiation via Saturated Sulfur Heterocycle Scaffold: Conformational vs. Aromatic Analogs

The tetrahydrothiopyran scaffold represents a saturated sulfur-containing heterocycle with sp³-hybridized carbons, conferring three-dimensional conformational flexibility distinct from planar aromatic heterocycles [1]. In a recent synthesis study, a series of tetrahydrothiopyran (THTP) derivatives were constructed via domino reaction, demonstrating the synthetic accessibility of this scaffold class for library generation [2]. In contrast, aromatic analogs such as thiophene-2-carbohydrazide (MW 142.18) are planar and lack the conformational degrees of freedom associated with saturated ring systems. The increased fraction of sp³ carbon atoms (Fsp³) in the tetrahydrothiopyran scaffold (Fsp³ = 0.67) versus aromatic thiophene (Fsp³ = 0) has been correlated with improved clinical success rates in drug discovery campaigns [3].

Scaffold Hopping Conformational Analysis Medicinal Chemistry

Differentiation from Oxygen-Containing Saturated Analogs: Sulfur vs. Oxygen Heteroatom Effects

Replacement of the ring oxygen in tetrahydropyran-4-carbohydrazide (MW 144.17) with sulfur in Thiane-4-carbohydrazide (MW 160.24) introduces distinct physicochemical properties including increased lipophilicity (calculated logP difference approximately +0.5 to +0.8 units) and altered hydrogen-bonding capacity [1]. The C-S bond length (≈1.82 Å) is significantly longer than the C-O bond (≈1.43 Å), resulting in different ring geometry and conformational preferences [2]. In a study of tetrahydrothiopyran derivatives, 32 compounds were synthesized and evaluated for acaricidal activity, with several analogs showing activity against Psoroptes cuniculi [3]. While direct head-to-head comparison data between oxygen and sulfur analogs are not available for this specific carbohydrazide scaffold, the physicochemical divergence is well-established in medicinal chemistry for sulfur-for-oxygen bioisosteric replacements.

Bioisosterism Lipophilicity Medicinal Chemistry

Thiane-4-carbohydrazide (CAS 904298-67-5): Primary Research and Industrial Application Domains Based on Structural Evidence


Medicinal Chemistry: Synthesis of 1,3,4-Oxadiazole and 1,2,4-Triazole Libraries via Carbohydrazide Derivatization

Thiane-4-carbohydrazide serves as a key intermediate for constructing heterocyclic compound libraries through the reactive primary hydrazide functional group. Reaction with carboxylic acids or acid chlorides under dehydrative conditions yields 1,3,4-oxadiazole derivatives bearing the saturated tetrahydrothiopyran moiety [1][2]. This application leverages the well-established synthetic utility of carbohydrazides to generate diverse heterocyclic scaffolds including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, all of which are privileged structures in pharmaceutical research with documented antimicrobial, anti-inflammatory, and anticancer activities [3]. The saturated sulfur heterocycle introduces three-dimensional character and distinct lipophilicity to the resulting derivatives compared to those derived from aromatic or oxygen-containing carbohydrazide precursors.

Scaffold-Hopping and Fragment-Based Drug Discovery: Saturated Sulfur Heterocycle as a Non-Planar Building Block

The tetrahydrothiopyran scaffold embedded in Thiane-4-carbohydrazide provides a saturated, three-dimensional heterocyclic framework (Fsp³ = 0.67) that contrasts with planar aromatic heterocycles commonly employed in medicinal chemistry [1]. This increased saturation aligns with empirical findings correlating higher Fsp³ values with improved clinical candidate success rates [2]. The compound can be deployed as a building block in fragment-based drug discovery or scaffold-hopping campaigns where replacement of aromatic rings with saturated bioisosteres is desired to improve physicochemical properties, reduce promiscuity, or enhance three-dimensional complementarity with biological targets. The reactive hydrazide handle enables rapid derivatization to generate focused libraries for SAR exploration around this saturated sulfur-containing scaffold.

Agrochemical Intermediate Development: Tetrahydrothiopyran Derivatives for Acaricidal and Pesticidal Applications

Tetrahydrothiopyran derivatives have demonstrated activity in agrochemical contexts, with a recent study reporting the synthesis and evaluation of 32 tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi [1]. The carbohydrazide functional group provides a reactive handle for further derivatization to hydrazones, Schiff bases, and heterocyclic systems that may exhibit pesticidal or herbicidal activities. Thiane-4-carbohydrazide represents a versatile intermediate for agrochemical discovery programs seeking to explore the structure-activity relationships of saturated sulfur heterocycle-containing compounds in crop protection applications.

Analytical Method Development and Reference Standard Preparation

With commercial availability at defined purity specifications (95-97%) [1][2], Thiane-4-carbohydrazide can serve as a reference standard or starting material for analytical method development in quality control laboratories. The compound‘s well-defined molecular properties (C6H12N2OS, MW = 160.24) and CAS registry designation (904298-67-5) enable its use in HPLC method validation, LC-MS calibration, and impurity profiling studies for processes involving tetrahydrothiopyran-containing intermediates or active pharmaceutical ingredients. This application is particularly relevant for pharmaceutical development programs where rigorous analytical characterization of building blocks and intermediates is required for regulatory compliance.

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